Berubicin

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

Properties

IUPAC Name |

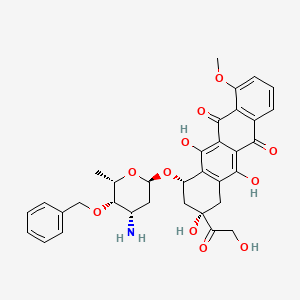

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-phenylmethoxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35NO11/c1-16-33(44-15-17-7-4-3-5-8-17)20(35)11-24(45-16)46-22-13-34(42,23(37)14-36)12-19-26(22)32(41)28-27(30(19)39)29(38)18-9-6-10-21(43-2)25(18)31(28)40/h3-10,16,20,22,24,33,36,39,41-42H,11-15,35H2,1-2H3/t16-,20-,22-,24-,33+,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIGNGSHKNAHTSH-JJMFXPFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70217986 | |

| Record name | Berubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677017-23-1 | |

| Record name | Berubicin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0677017231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Berubicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17149 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Berubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BERUBICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QPN83HK2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Berubicin's Mechanism of Action in Glioblastoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors in adults. The inherent resistance of GBM to conventional therapies, coupled with the formidable obstacle of the blood-brain barrier (BBB), necessitates the development of novel therapeutic agents with the ability to effectively target and eradicate tumor cells within the central nervous system. Berubicin is a promising novel anthracycline, structurally related to doxorubicin, that has been specifically engineered to overcome these challenges.[1][2] Preclinical and clinical studies have demonstrated its ability to cross the BBB and exert potent cytotoxic effects against glioblastoma cells.[3][4][5] This in-depth technical guide elucidates the core mechanism of action of this compound in glioblastoma, providing a comprehensive resource for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound's therapeutic efficacy in glioblastoma stems from a multi-faceted mechanism of action, characteristic of its anthracycline class, but with the unique advantage of penetrating the central nervous system. The primary mechanisms include:

-

Topoisomerase II Inhibition: this compound acts as a potent topoisomerase II poison. By stabilizing the covalent complex between topoisomerase II and DNA, it prevents the re-ligation of double-strand breaks. This leads to the accumulation of DNA damage, ultimately triggering apoptotic cell death in rapidly dividing cancer cells.

-

DNA Intercalation and Synthesis Inhibition: Similar to other anthracyclines, this compound intercalates between DNA base pairs. This physical insertion into the DNA helix disrupts its structure and interferes with the processes of DNA replication and RNA transcription, thereby inhibiting the synthesis of nucleic acids essential for tumor cell proliferation.

-

Generation of Reactive Oxygen Species (ROS): this compound can participate in redox cycling, leading to the generation of iron-mediated free oxygen radicals. This surge in reactive oxygen species induces oxidative stress within the cancer cells, causing damage to DNA, proteins, and cellular membranes, further contributing to its cytotoxic effects.

-

Circumvention of Multidrug Resistance: A key feature of this compound is its ability to bypass the efflux mechanisms mediated by P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein 1 (MRP1). These ATP-binding cassette (ABC) transporters are often overexpressed in glioblastoma and are a major cause of resistance to many chemotherapeutic agents by actively pumping them out of the cancer cells. This compound's design renders it a poor substrate for these transporters, allowing it to accumulate to effective cytotoxic concentrations within the tumor cells.

Preclinical Data

In Vitro Cytotoxicity

This compound has demonstrated superior potency compared to doxorubicin in various glioblastoma and other cancer cell lines. The half-maximal inhibitory concentration (IC50) values from preclinical studies are summarized below.

| Cell Line | Tumor Type | This compound IC50 (nM) | Doxorubicin IC50 (nM) | Ratio (Dox/Berubicin) |

| U-251 | Glioblastoma | 4.7 | 62.3 | 13.3 |

| U-87 | Glioblastoma | 50.3 | 163.8 | 3.3 |

| GL261 | Murine Glioma | 11.5 | 46.2 | 4.0 |

| D556 | Human Medulloblastoma | 5.1 | 36.0 | 7.0 |

| DAOY-WT | Human Medulloblastoma | 13.0 | 47.0 | 3.6 |

| BT-58 | Ependymoma | 36.5 | 124.0 | 3.4 |

In Vivo Efficacy

In an orthotopic mouse model of human glioblastoma, this compound demonstrated a significant survival advantage.

| Model | Treatment | Outcome |

| U-87 MG Orthotopic Glioma Mouse Model | 10 mg/kg this compound | Increased survival compared to vehicle control |

Clinical Data

Phase 1 Clinical Trial (NCT00526812)

A Phase 1 dose-escalation study was conducted in patients with recurrent or refractory glioblastoma and other primary brain cancers.

| Parameter | Result |

| Clinical Benefit Rate | 44% of evaluable patients (n=25) showed a clinical benefit (complete response, partial response, or stable disease). |

| Responses | 1 complete response (durable for over 13 years), 1 partial response (durable for 12 weeks), and 9 patients with stable disease. |

| Maximum Tolerated Dose (MTD) | 7.5 mg/m²/day. |

| Dose-Limiting Toxicity (DLT) | Myelosuppression, specifically neutropenia. |

| Safety Profile | Minimal nonhematologic adverse effects were reported. Notably, no instances of neurotoxicity or cardiotoxicity were observed. |

| Pharmacokinetics | Dose-independent clearance with a mean half-life of 32.3 hours and a large volume of distribution of 1842 L/m². |

Phase 2 Clinical Trial (NCT04762069)

An ongoing Phase 2, open-label, randomized, multicenter study is comparing the efficacy and safety of this compound versus lomustine in adult patients with recurrent glioblastoma after failure of first-line therapy.

| Parameter | This compound (n=105) | Lomustine (n=46) |

| Any-Grade Adverse Events | 83.8% | 84.8% |

| Grade 3-5 Adverse Events | 46.7% | 39.1% |

| Common Adverse Events (>10%) | Fatigue (26.7%), Decreased neutrophil count (20%), Headache (17.1%), Nausea (17.1%), Anemia (13.3%), Decreased lymphocyte count (13.3%), Decreased white blood cell count (12.4%), Asthenia (10.5%) | Decreased platelet count (30.4%), Nausea (23.9%), Decreased lymphocyte count (21.7%), Decreased white blood cell count (19.6%), Fatigue (19.6%), Decreased neutrophil count (15.2%), Seizure (15.2%), Anemia (13%), Asthenia (13%), Constipation (10.9%) |

| Overall Survival | The trial did not demonstrate a statistically significant difference in overall survival compared to lomustine in the primary analysis. However, clinically relevant outcomes were comparable. |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Glioblastoma cell lines (e.g., U-251, U-87) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of this compound and a comparator drug (e.g., doxorubicin) for 48-72 hours.

-

MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in 100 µL of dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by non-linear regression analysis.

Orthotopic Glioblastoma Xenograft Model

-

Cell Preparation: Human glioblastoma cells (e.g., U-87 MG) are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^5 cells/µL.

-

Animal Model: Immunocompromised mice (e.g., nu/nu mice) are anesthetized.

-

Intracranial Injection: A small burr hole is made in the skull, and a stereotactic frame is used to inject 2-5 µL of the cell suspension into the right cerebral hemisphere.

-

Tumor Growth Monitoring: Tumor growth can be monitored using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).

-

Drug Administration: Once tumors are established, mice are randomized into treatment and control groups. This compound (e.g., 10 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection on specified days (e.g., Day 1 and Day 10).

-

Endpoint: The primary endpoint is overall survival, with mice being monitored daily for signs of neurological deficits or distress.

Topoisomerase II Decatenation Assay

-

Reaction Setup: A reaction mixture is prepared containing kinetoplast DNA (kDNA), ATP, and reaction buffer.

-

Enzyme and Inhibitor Addition: Purified human topoisomerase II enzyme is added to the reaction mixture. For inhibitor studies, varying concentrations of this compound are pre-incubated with the enzyme.

-

Incubation: The reaction is incubated at 37°C for 30-60 minutes to allow for decatenation of the kDNA.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: The reaction products are separated on a 1% agarose gel. Decatenated minicircles migrate faster into the gel than the catenated kDNA network.

-

Visualization: The gel is stained with ethidium bromide and visualized under UV light to assess the degree of decatenation and the inhibitory effect of this compound.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Glioblastoma cells are treated with this compound at various concentrations for a specified time (e.g., 24-48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Signaling Pathways and Experimental Workflows

Caption: Core mechanism of action of this compound in glioblastoma cells.

Caption: Workflow for in vivo efficacy testing of this compound.

Caption: Workflow for topoisomerase II decatenation assay.

Conclusion

This compound represents a significant advancement in the quest for effective glioblastoma therapies. Its unique ability to cross the blood-brain barrier and circumvent key multidrug resistance mechanisms allows it to exert its potent, multi-faceted anti-cancer activity directly at the tumor site. The preclinical and clinical data gathered to date underscore its potential as a valuable therapeutic agent for this devastating disease. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data and detailed experimental methodologies, to aid in the ongoing research and development efforts in the field of neuro-oncology. Further investigation into synergistic combinations and predictive biomarkers will be crucial in optimizing the clinical application of this compound for the treatment of glioblastoma.

References

- 1. This compound blasts glioblastoma | Drug Discovery News [drugdiscoverynews.com]

- 2. CNS Pharmaceuticals Doses First Group of Patients with this compound, an FDA-Designated Fast Track Drug Candidate, in the Potentially Pivotal Study for the Treatment of Glioblastoma Multiforme (GBM) [prnewswire.com]

- 3. TIPS-20 A RANDOMIZED, CONTROLLED TRIAL OF this compound, A TOPOISOMERASE II POISON THAT APPEARS TO CROSS THE BLOOD-BRAIN BARRIER (BBB), AFTER FIRST-LINE THERAPY FOR GLIOBLASTOMA MULTIFORME (GBM): PRELIMINARY RESULTS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RTID-03. DESIGN AND INITIATION OF PIVOTAL STUDIES FOR this compound, A NOVEL, POTENT TOPOISOMERASE II POISON FOR THE TREATMENT OF RECURRENT GLIOBLASTOMA MULTIFORME (GBM) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Development of Berubicin: A Technical Overview for Researchers

An In-depth Guide to the Discovery, Preclinical Evaluation, and Clinical Journey of a Novel Anthracycline for Glioblastoma Multiforme

Executive Summary

Berubicin is a novel, second-generation anthracycline specifically engineered to overcome two critical limitations of its predecessors in the treatment of brain cancers: the inability to cross the blood-brain barrier (BBB) and the induction of cardiotoxicity. Developed by Dr. Waldemar Priebe at the MD Anderson Cancer Center, this compound has demonstrated potent cytotoxic activity against glioblastoma multiforme (GBM) in preclinical models and has been evaluated in Phase 1 and Phase 2 clinical trials for recurrent GBM. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols employed in its evaluation. The information presented is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and neuro-oncology.

Introduction: Addressing an Unmet Need in Glioblastoma Treatment

Glioblastoma multiforme is the most aggressive and common primary brain tumor in adults, with a dismal prognosis despite a standard-of-care regimen involving surgical resection, radiation, and chemotherapy with temozolomide. A major obstacle to effective chemotherapy for GBM is the blood-brain barrier, a highly selective semipermeable border that prevents most therapeutic agents from reaching the tumor in efficacious concentrations.

Anthracyclines, such as doxorubicin, are among the most effective classes of anticancer drugs. However, their utility in treating brain tumors has been negligible due to their inability to penetrate the BBB. This compound was rationally designed to circumvent this limitation, offering a potential new therapeutic avenue for GBM patients.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in rapidly dividing cells. By intercalating into DNA and stabilizing the topoisomerase II-DNA cleavage complex, this compound induces double-strand DNA breaks, leading to cell cycle arrest and apoptosis. A key molecular feature of this compound is its ability to cross the blood-brain barrier, allowing it to exert its cytotoxic effects directly on brain tumor cells. Unlike other anthracyclines, this compound has been designed to avoid cardiotoxicity, a significant dose-limiting side effect of this class of drugs.[1][2][3][4]

The downstream effects of topoisomerase II inhibition by this compound are multifaceted, culminating in programmed cell death. The process is initiated by the stabilization of the DNA-topoisomerase II complex, which leads to irreparable double-strand breaks in the DNA. This damage triggers a DNA damage response, activating cell cycle checkpoints and ultimately leading to the initiation of the apoptotic cascade.

References

Berubicin's Penetration of the Blood-Brain Barrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma multiforme (GBM) remains one of the most challenging cancers to treat, largely due to the formidable obstacle of the blood-brain barrier (BBB).[1] This highly selective barrier restricts the passage of most therapeutic agents into the brain, rendering many otherwise effective chemotherapies useless against central nervous system (CNS) malignancies.[1] Anthracyclines, a class of potent anticancer drugs, have historically been ineffective against brain tumors precisely because of their inability to cross the BBB.[2]

Berubicin (formerly known as RTA 744 or WP744) is a novel, synthetic second-generation anthracycline specifically engineered to overcome this limitation.[3] Developed by Dr. Waldemar Priebe at the MD Anderson Cancer Center, it is one of the first anthracyclines demonstrated to effectively cross the blood-brain barrier and reach therapeutic concentrations in the brain.[2] This technical guide provides a comprehensive overview of the preclinical and clinical studies investigating this compound's BBB penetration, its mechanism of action, and its efficacy in patients with glioblastoma.

Mechanism of Action and BBB Evasion

This compound's primary mechanism of action is consistent with other anthracyclines. It functions as a topoisomerase II inhibitor, an enzyme critical for relaxing supercoiled DNA to allow for transcription and replication. By interfering with topoisomerase II, this compound induces DNA damage and triggers apoptosis in rapidly dividing cancer cells. Additionally, it intercalates between DNA base pairs, directly inhibiting the synthesis of both DNA and RNA.

A key molecular feature of this compound is its ability to circumvent the primary defense mechanisms of the BBB. It was designed to be impervious to the ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1), which are highly expressed at the BBB and actively pump most foreign substances out of the brain. By evading these efflux pumps, this compound can achieve significant concentrations within the CNS.

References

Berubicin: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berubicin is a novel, synthetic anthracycline derivative engineered to overcome two significant challenges in cancer chemotherapy: the blood-brain barrier (BBB) and multidrug resistance. As a topoisomerase II inhibitor, this compound represents a promising therapeutic agent, particularly for aggressive brain cancers like glioblastoma multiforme (GBM). This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics (PK) and pharmacodynamics (PD), drawing from available preclinical and clinical trial data.

Pharmacokinetics

This compound has been evaluated in Phase 1 and Phase 2 clinical trials, providing initial insights into its pharmacokinetic profile in humans. A key feature of this compound is its ability to penetrate the central nervous system.[1][2]

Absorption and Distribution

This compound is administered intravenously.[1] Preclinical studies in orthotopic mouse intracranial models have shown that this compound achieves significant central nervous system (CNS) uptake, with higher infiltration into tumor tissue compared to normal healthy tissue.[1][3] Clinical pharmacokinetic studies have revealed a large volume of distribution of 1842 L/m², suggesting extensive tissue distribution.

Metabolism and Excretion

Detailed information on the metabolism and excretion pathways of this compound is not extensively published in the available literature. As an anthracycline, it is anticipated to undergo hepatic metabolism.

Key Pharmacokinetic Parameters

Pharmacokinetic analyses from clinical trials have indicated dose-independent clearance. The mean maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) appear to increase proportionally with the dose.

| Parameter | Value | Source |

| Mean Half-life (t½) | 32.3 hours | |

| Volume of Distribution (Vd) | 1842 L/m² | |

| Clearance | Dose-independent |

Pharmacodynamics

The pharmacodynamic properties of this compound are centered on its potent cytotoxic activity against cancer cells, primarily through the inhibition of topoisomerase II.

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted mechanism characteristic of anthracyclines:

-

Topoisomerase II Inhibition: this compound inhibits the topoisomerase II enzyme. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the enzyme-DNA complex, this compound leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis.

-

DNA Intercalation: this compound intercalates between the base pairs of the DNA helix, disrupting DNA and RNA synthesis and preventing the replication of rapidly dividing cancer cells.

-

Generation of Reactive Oxygen Species (ROS): Like other anthracyclines, this compound may be involved in the creation of iron-mediated free oxygen radicals that damage DNA and cellular membranes.

Clinical Efficacy and Safety

Clinical trials have provided preliminary evidence of this compound's antitumor activity and a manageable safety profile.

Phase 1 Trial (NCT00526812):

In a dose-escalation study involving patients with recurrent or refractory glioblastoma multiforme or other primary brain cancers, this compound demonstrated a clinical benefit rate of 44% in 27 evaluable patients. This included one patient with a durable complete response lasting over 11 years, two partial responses, and nine patients with stable disease. The maximum tolerated dose (MTD) was determined to be 7.5 mg/m² per day.

Phase 2 Trial (NCT04762069):

This ongoing randomized, controlled trial is comparing this compound to lomustine in patients with recurrent glioblastoma. Initial results have shown that this compound has an acceptable tolerability profile. While the trial did not show a statistically significant improvement in overall survival compared to lomustine, the outcomes were comparable.

| Trial Phase | Key Efficacy Findings | Source |

| Phase 1 (NCT00526812) | 44% clinical benefit rate in patients with recurrent primary brain cancers. | |

| 1 complete response, 2 partial responses, 9 stable disease. | ||

| Phase 2 (NCT04762069) | Comparable overall survival to lomustine in recurrent glioblastoma. |

Safety Profile:

The most frequently observed dose-limiting toxicity (DLT) in the Phase 1 trial was neutropenia. A summary of adverse events from the Phase 2 trial is presented below. Notably, no cardiotoxicity, a common concern with anthracyclines, has been observed with this compound. This compound also did not exhibit the pulmonary toxicity or thrombocytopenia associated with lomustine.

| Adverse Event (Any Grade) | This compound (n=105) | Lomustine (n=46) | Source |

| Fatigue | 26.7% | 19.6% | |

| Decreased neutrophil count | 20.0% | 15.2% | |

| Nausea | 17.1% | 23.9% | |

| Headache | 17.1% | 6.5% | |

| Anemia | 13.3% | 13.0% | |

| Decreased lymphocyte count | 13.3% | 21.7% | |

| Decreased white blood cell count | 12.4% | 19.6% | |

| Asthenia | 10.5% | 13.0% | |

| Decreased platelet count | 4.8% | 30.4% |

Experimental Protocols

Detailed, publicly available protocols for the specific assays used in this compound's development are limited. The following sections describe the general methodologies that are standard for this class of compound.

Pharmacokinetic Analysis

The quantification of this compound in plasma samples is likely performed using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) method.

Protocol Outline:

-

Sample Collection: Blood samples are collected from patients at various time points after this compound administration. Plasma is separated by centrifugation.

-

Sample Preparation: this compound and an internal standard are extracted from the plasma using solid-phase extraction (SPE) or liquid-liquid extraction to remove proteins and other interfering substances.

-

Chromatographic Separation: The extracted sample is injected into an HPLC or LC-MS system. A C18 reverse-phase column is typically used to separate this compound from other components.

-

Detection and Quantification: The concentration of this compound is determined by a detector (e.g., fluorescence or mass spectrometer) and quantified by comparing the peak area to a standard curve of known this compound concentrations.

-

Pharmacokinetic Modeling: The resulting concentration-time data is analyzed using pharmacokinetic modeling software to determine parameters such as half-life, volume of distribution, and clearance.

Topoisomerase II Inhibition Assay

The inhibitory activity of this compound on topoisomerase II is likely assessed using in vitro assays that measure the relaxation of supercoiled DNA or the decatenation of kinetoplast DNA (kDNA).

Protocol Outline (DNA Relaxation Assay):

-

Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA, purified human topoisomerase II enzyme, and ATP in a suitable reaction buffer.

-

Inhibitor Addition: this compound at various concentrations is added to the reaction mixtures. A control with no inhibitor is also included.

-

Incubation: The reactions are incubated at 37°C to allow the enzyme to relax the supercoiled DNA.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a protein denaturant and a loading dye.

-

Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis. Supercoiled and relaxed DNA migrate at different rates.

-

Visualization and Analysis: The DNA bands are visualized using a DNA stain (e.g., ethidium bromide) under UV light. The inhibition of topoisomerase II activity is determined by the reduction in the amount of relaxed DNA compared to the control.

Conclusion

This compound is a promising novel anthracycline with a unique ability to cross the blood-brain barrier. Its pharmacokinetic profile is characterized by a long half-life and extensive tissue distribution. The pharmacodynamics of this compound are driven by its potent inhibition of topoisomerase II and DNA intercalation, leading to cancer cell death. Clinical trials have demonstrated a manageable safety profile, notably lacking the cardiotoxicity often associated with this class of drugs, and have shown clinical activity in patients with recurrent glioblastoma. Further investigation is ongoing to fully elucidate its therapeutic potential in various CNS malignancies.

References

Berubicin's Molecular Blueprint: A Technical Guide to Target Identification and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Berubicin, a novel synthetic anthracycline, has emerged as a promising therapeutic agent, particularly for aggressive brain cancers like glioblastoma multiforme (GBM). Its unique ability to cross the blood-brain barrier sets it apart from other drugs in its class.[1][2] This technical guide provides an in-depth exploration of this compound's molecular targets, the signaling pathways it modulates, and the experimental methodologies used to elucidate its mechanism of action.

Core Molecular Targets and Mechanism of Action

This compound exerts its anticancer effects through a multi-pronged attack on cancer cells, primarily targeting fundamental processes of DNA replication and maintenance.[3][4][5] As a second-generation anthracycline, its core mechanisms include:

-

Topoisomerase II Inhibition: this compound acts as a topoisomerase II poison. It stabilizes the covalent complex between the enzyme and DNA, leading to the accumulation of DNA double-strand breaks. This disruption of the DNA replication and transcription machinery triggers downstream apoptotic pathways.

-

DNA Intercalation: The planar aromatic structure of this compound allows it to insert itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with the binding of DNA and RNA polymerases, thereby inhibiting replication and transcription.

-

Generation of Reactive Oxygen Species (ROS): this compound can participate in redox cycling, leading to the production of cytotoxic free radicals. These ROS can induce damage to DNA, proteins, and cellular membranes, contributing to the overall cytotoxicity of the drug.

Signaling Pathways Modulated by this compound

The primary molecular interactions of this compound trigger a cascade of downstream signaling events culminating in cell cycle arrest and apoptosis.

Quantitative Analysis of this compound's Activity

| Clinical Trial Phase | Patient Population | Key Findings | Reference |

| Phase 1 | Recurrent Glioma | 44% clinical benefit rate (1 complete response, 1 partial response, 9 stable disease). Myelosuppression was the dose-limiting toxicity. | |

| Phase 1 | Recurrent Glioma | Of 25 evaluable patients, 1 complete response (>13 years), 1 partial response, and 10 with stable disease, resulting in a 48% clinical benefit rate. | |

| Phase 2 (vs. Lomustine) | Recurrent Glioblastoma Multiforme | Showed comparable clinical outcomes to Lomustine across multiple endpoints, though not statistically significant for overall survival. Favorable safety profile with no observed cardiotoxicity. |

Experimental Protocols for Target Validation

The identification and validation of this compound's molecular targets rely on a suite of established biochemical and cell-based assays.

Topoisomerase II Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of topoisomerase II.

Detailed Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine kinetoplast DNA (kDNA) or supercoiled plasmid DNA, 10x topoisomerase II assay buffer (containing Tris-HCl, NaCl, MgCl2, DTT, and BSA), and ATP.

-

Compound Addition: Add varying concentrations of this compound (dissolved in an appropriate solvent like DMSO) or the vehicle control to the reaction tubes.

-

Enzyme Addition: Initiate the reaction by adding purified human topoisomerase IIα enzyme.

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes to allow for the enzymatic reaction.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K to digest the enzyme.

-

Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers.

-

Visualization and Analysis: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated or relaxed DNA compared to the control.

DNA Intercalation Assay

These assays are designed to confirm the ability of a compound to insert itself into the DNA double helix.

Detailed Methodologies:

-

Viscometry:

-

Prepare a solution of linear DNA (e.g., sonicated calf thymus DNA).

-

Measure the flow time of the DNA solution through a capillary viscometer in the absence and presence of increasing concentrations of this compound.

-

An increase in the relative viscosity of the DNA solution upon addition of this compound is indicative of DNA lengthening, a hallmark of intercalation.

-

-

Fluorescence Spectroscopy:

-

Utilize a fluorescent probe that binds to DNA, such as ethidium bromide or thiazole orange.

-

Measure the fluorescence of the DNA-probe complex.

-

Add increasing concentrations of this compound. If this compound intercalates, it will displace the fluorescent probe, leading to a quenching of the fluorescence signal.

-

-

UV-Visible Spectrophotometry:

-

Record the UV-Vis spectrum of this compound in the absence of DNA.

-

Titrate the this compound solution with increasing concentrations of DNA.

-

Intercalation is typically associated with hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) in the absorption maximum of the compound.

-

Conclusion

This compound's molecular profile reveals it as a potent anticancer agent with a well-defined, multi-faceted mechanism of action centered on the disruption of DNA integrity and function. Its primary targeting of topoisomerase II and its ability to intercalate into DNA, coupled with the induction of oxidative stress, trigger robust apoptotic responses in cancer cells. The unique characteristic of this compound to penetrate the blood-brain barrier has opened new avenues for the treatment of challenging malignancies like glioblastoma. Further research into the nuanced downstream signaling effects and potential synergistic combinations will continue to refine its therapeutic application. The experimental protocols outlined herein provide a solid framework for the continued investigation and characterization of this compound and other novel topoisomerase II inhibitors.

References

- 1. UCSF Astrocytoma Trial → this compound in Adult Subjects With Recurrent Glioblastoma Multiforme [clinicaltrials.ucsf.edu]

- 2. cancernetwork.com [cancernetwork.com]

- 3. This compound blasts glioblastoma | Drug Discovery News [drugdiscoverynews.com]

- 4. CNS Pharmaceuticals | this compound [cnspharma.com]

- 5. CNS Pharmaceuticals Announces Primary Analysis of this compound in Second Line Treatment of Glioblastoma Multiforme - BioSpace [biospace.com]

In-vitro Cytotoxicity of Berubicin on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berubicin is a synthetic, second-generation anthracycline and a potent topoisomerase II inhibitor engineered to cross the blood-brain barrier. This characteristic positions it as a promising therapeutic agent for aggressive brain cancers such as glioblastoma multiforme (GBM).[1][2][3] In-vitro studies have demonstrated its significant cytotoxic effects across a range of cancer cell lines, often showing greater potency than its parent compound, doxorubicin. This document provides an in-depth technical overview of the in-vitro cytotoxicity of this compound, including quantitative data, detailed experimental methodologies, and an illustration of its core mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound has been evaluated against various cancer cell lines, with its efficacy often quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values of this compound in comparison to doxorubicin across several human and murine cancer cell lines, as presented in preclinical studies.

Table 1: Comparative IC50 Values of this compound and Doxorubicin in Primary CNS Tumor Cell Lines

| Cell Line | Tumor Type | This compound IC50 (nM) | Doxorubicin IC50 (nM) | Ratio (Doxorubicin IC50 / this compound IC50) |

| U-251 | Glioblastoma | 4.7 | 62.3 | 13.3 |

| U-87 | Glioblastoma | 50.3 | 163.8 | 3.3 |

| D556 | Medulloblastoma | 5.1 | 36.0 | 7.1 |

| DAOY-WT | Medulloblastoma | 13.0 | 47.0 | 3.6 |

| GL261 | Murine Glioma | 11.5 | 46.2 | 4.0 |

| BT-58 | Ependymoma | 36.5 | 124.0 | 3.4 |

Data extracted from a 2022 ASCO poster presentation on this compound.

Table 2: Comparative IC50 Values of this compound and Doxorubicin in Other Cancer Cell Lines

| Cell Line | Tumor Type | This compound IC50 (nM) | Doxorubicin IC50 (nM) | Ratio (Doxorubicin IC50 / this compound IC50) |

| Toledo | B cell lymphoma | 3.1 | 24.5 | 7.9 |

| HD4 | Hodgkin's B cell lymphoma | 4.0 | 43.0 | 10.7 |

| HD2 | Hodgkin's T cell lymphoma | 5.2 | 53.0 | 10.1 |

| HH | Cutaneous T cell lymphoma | 11.6 | 57.4 | 4.9 |

| MJ | Cutaneous T cell lymphoma | 10.0 | 40.0 | 4.0 |

| Daudi | Burkitt lymphoma | 3.4 | 12.2 | 3.6 |

| NCI-H522 | Lung Cancer | 3.40 | 8.32 | 2.4 |

| A549 | Lung Cancer | 1.07 | 4.68 | 4.4 |

| SW480 | Colon Cancer | 2.99 | 8.26 | 2.8 |

| HT-29 | Colon Cancer | 3.66 | 23.40 | 6.4 |

| AsPC-1 | Pancreatic Cancer | 5.62 | 80.50 | 14.3 |

| BxPC-3 | Pancreatic Cancer | 4.05 | 15.70 | 3.9 |

| Capan-1 | Pancreatic Cancer | 5.30 | 30.75 | 5.8 |

| OVCAR-3 | Ovarian Cancer | 5.31 | 11.53 | 2.2 |

Data extracted from a 2022 ASCO poster presentation on this compound.

Core Mechanism of Action: Topoisomerase II Inhibition

This compound, like other anthracyclines, exerts its cytotoxic effects primarily through the inhibition of topoisomerase II.[4] This enzyme is crucial for managing DNA topology during replication and transcription. By stabilizing the topoisomerase II-DNA covalent complex, this compound prevents the re-ligation of the DNA strands, leading to double-strand breaks. This DNA damage triggers downstream signaling cascades that culminate in apoptosis and cell cycle arrest.

Experimental Protocols

The following sections detail standardized protocols for assessing the in-vitro cytotoxicity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

Detailed Methodology:

-

Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Drug Treatment: A stock solution of this compound is serially diluted to the desired concentrations. The cell culture medium is replaced with fresh medium containing the various concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the highest drug dose.

-

Incubation: The plates are incubated for a specified duration, typically 72 hours, to allow this compound to exert its cytotoxic effects.

-

MTT Addition: Following incubation, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well.[5] The plates are then incubated for an additional 3-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle:

Detailed Methodology:

-

Cell Treatment: Cells are seeded in culture plates and treated with this compound at various concentrations for a defined period (e.g., 24 or 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and then centrifuged.

-

Staining: The cell pellet is resuspended in Annexin V binding buffer. A fluorochrome-conjugated Annexin V (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The populations are quantified as follows:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.

Detailed Methodology:

-

Cell Treatment and Harvesting: Cells are treated with this compound as described for the apoptosis assay. After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol while vortexing gently.

-

Staining: The fixed cells are washed to remove the ethanol and then incubated with a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle.

Summary and Future Directions

The in-vitro data consistently demonstrate that this compound is a highly potent cytotoxic agent against a variety of cancer cell lines, particularly those of the central nervous system. Its ability to induce apoptosis and disrupt the cell cycle underscores its therapeutic potential. The provided protocols offer a framework for the continued investigation of this compound's efficacy and mechanism of action in diverse cancer models. Future in-vitro studies could further elucidate the specific downstream signaling pathways involved in this compound-induced apoptosis and explore its synergistic effects when combined with other chemotherapeutic agents or targeted therapies.

References

- 1. assets.cnspharma.com [assets.cnspharma.com]

- 2. Design and initiation of an adaptive, randomized, controlled study of this compound, a topoisomerase 2 poison that crosses the blood brain barrier (BBB), for the treatment of recurrent glioblastoma multiforme (GBM) after first-line therapy. - ASCO [asco.org]

- 3. UCSF Astrocytoma Trial → this compound in Adult Subjects With Recurrent Glioblastoma Multiforme [clinicaltrials.ucsf.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchhub.com [researchhub.com]

Berubicin Analogue Synthesis and Screening: A Technical Guide for Drug Development Professionals

Introduction

Berubicin, a synthetic anthracycline, has shown promise in overcoming one of the most significant challenges in brain cancer therapy: crossing the blood-brain barrier (BBB).[1][2][3][4][5] Its ability to penetrate the central nervous system and exert cytotoxic effects on glioblastoma multiforme (GBM) cells has generated considerable interest in the development of novel analogues with improved efficacy and reduced toxicity. This technical guide provides an in-depth overview of the core methodologies for the synthesis, screening, and evaluation of this compound analogues, intended for researchers, scientists, and drug development professionals.

This compound: Mechanism of Action

This compound is an analogue of doxorubicin and functions as a topoisomerase II (TOP2) inhibitor. TOP2 is a critical enzyme that alters DNA topology by catalyzing transient double-strand breaks to allow for strand passage, which is essential for DNA replication, transcription, and chromosome segregation. This compound intercalates into DNA and stabilizes the TOP2-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks and ultimately triggering apoptotic cell death in rapidly proliferating cancer cells.

The primary mechanism of action of this compound involves the inhibition of Topoisomerase II, which leads to DNA damage and apoptosis. The following diagram illustrates this signaling pathway.

Caption: this compound's primary mechanism of action.

Synthesis of this compound Analogues

The synthesis of this compound analogues is a key step in developing new drug candidates. While specific protocols for a wide range of this compound analogues are not extensively published, established methods for the modification of anthracyclines like doxorubicin and daunorubicin can be adapted. The general approach involves the chemical modification of the anthracycline scaffold at various positions, primarily at the C-9 and C-14 positions of the aglycone and the daunosamine sugar moiety.

Another promising approach is the use of combinatorial biosynthesis, which leverages genetic engineering of microbial strains to produce a diverse library of anthracycline analogues.

The following diagram outlines a general workflow for the synthesis and purification of this compound analogues.

Caption: General workflow for this compound analogue synthesis.

Experimental Protocol: General HPLC Purification of Anthracyclines

High-Performance Liquid Chromatography (HPLC) is a standard method for the purification of synthesized anthracycline analogues.

Materials:

-

Crude synthesized anthracycline analogue

-

HPLC-grade solvents (e.g., acetonitrile, water, methanol)

-

Buffers (e.g., ammonium acetate, formic acid)

-

C18 reverse-phase HPLC column

-

HPLC system with a UV detector

Protocol:

-

Sample Preparation: Dissolve the crude product in a suitable solvent (e.g., methanol or DMSO) to a final concentration of 1-5 mg/mL. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

-

Mobile Phase Preparation: Prepare the mobile phases. A common gradient system for anthracyclines is a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

HPLC Method:

-

Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% aqueous, 5% organic).

-

Inject the prepared sample onto the column.

-

Run a linear gradient to increase the proportion of the organic solvent over a period of 20-40 minutes.

-

Monitor the elution of compounds using a UV detector, typically at a wavelength of 254 nm or 480 nm for anthracyclines.

-

-

Fraction Collection: Collect the fractions corresponding to the desired product peak.

-

Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified analogue.

-

Purity Analysis: Re-inject a small amount of the purified product into the HPLC to confirm its purity.

Screening of this compound Analogues

A hierarchical screening process is essential to identify promising this compound analogues with improved therapeutic properties. This typically involves a series of in vitro and in vivo assays.

The following diagram illustrates a typical screening cascade for this compound analogues.

Caption: A typical screening workflow for this compound analogues.

In Vitro Screening

This assay is the primary screen to confirm that the synthesized analogues retain the intended mechanism of action.

Experimental Protocol:

-

Principle: Measures the ability of the compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase IIα.

-

Materials: Human topoisomerase IIα enzyme, supercoiled plasmid DNA (e.g., pBR322), ATP, assay buffer, loading dye, agarose gel, ethidium bromide.

-

Procedure:

-

Prepare reaction mixtures containing the assay buffer, supercoiled DNA, ATP, and varying concentrations of the this compound analogue.

-

Initiate the reaction by adding topoisomerase IIα.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.

-

Analyze the DNA topology by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining with ethidium bromide. Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

-

This assay determines the potency of the analogues in killing glioblastoma cells.

Experimental Protocol:

-

Cell Lines: A panel of human glioblastoma cell lines (e.g., U87MG, U251MG, T98G).

-

Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay.

-

Procedure:

-

Seed glioblastoma cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the this compound analogues for 48-72 hours.

-

Add the MTT reagent or CellTiter-Glo® reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) to determine the percentage of viable cells.

-

Calculate the IC50 (half-maximal inhibitory concentration) value for each analogue.

-

A critical step is to assess the potential for cardiotoxicity, a known side effect of anthracyclines.

Experimental Protocol:

-

Cell Line: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

-

Assay: Measurement of cell viability (e.g., using CellTiter-Glo®) and apoptosis (e.g., using a caspase-3/7 activity assay).

-

Procedure:

-

Culture hiPSC-CMs in appropriate media.

-

Expose the cells to various concentrations of the this compound analogues for a defined period (e.g., 24-72 hours).

-

Perform cell viability and apoptosis assays to determine the toxic effects of the compounds on cardiomyocytes.

-

Compare the cardiotoxicity profile of the analogues to that of this compound and doxorubicin.

-

In Vivo Screening

Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their efficacy and safety in a more complex biological system.

This model is considered the gold standard for preclinical evaluation of therapies for brain cancer.

Experimental Protocol:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

-

Cell Line: Human glioblastoma cells engineered to express a reporter gene (e.g., luciferase for bioluminescence imaging).

-

Procedure:

-

Anesthetize the mice and secure them in a stereotactic frame.

-

Create a small burr hole in the skull.

-

Using a Hamilton syringe, slowly inject a suspension of glioblastoma cells into the brain parenchyma (e.g., the striatum).

-

Suture the scalp incision.

-

Monitor tumor growth over time using non-invasive imaging techniques like bioluminescence imaging (BLI) or magnetic resonance imaging (MRI).

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer the this compound analogues (e.g., via intravenous injection) according to a predetermined dosing schedule.

-

Monitor tumor growth and the overall health of the mice throughout the study.

-

The primary endpoint is typically an increase in the median survival time of the treated group compared to the control group.

-

Quantitative Data on this compound

The following tables summarize key quantitative data from clinical trials of this compound, which can serve as a benchmark for the evaluation of new analogues.

Table 1: Efficacy of this compound in Recurrent Glioblastoma (Phase 1 Trial)

| Endpoint | Value |

| Number of Evaluable Patients | 25 |

| Clinical Benefit Rate | 44% |

| Complete Response | 1 patient (durable for 14+ years) |

| Partial Response | 1 patient (durable for 12 weeks) |

| Stable Disease | 9 patients |

Table 2: Safety and Tolerability of this compound vs. Lomustine (Phase 2 Trial)

| Adverse Event (Any Grade) | This compound (n=105) | Lomustine (n=46) |

| Hematological | ||

| Anemia | 13.3% | 13.0% |

| Decreased Neutrophil Count | 20.0% | 15.2% |

| Decreased Platelet Count | 4.8% | 30.4% |

| Thrombocytopenia | 1.0% | 8.7% |

| Non-Hematological | ||

| Fatigue | 26.7% | 19.6% |

| Nausea | 17.1% | 23.9% |

| Headache | 17.1% | 6.5% |

Table 3: Pharmacokinetics of this compound (Phase 1 Trial)

| Parameter | Value |

| Maximum Tolerated Dose (MTD) | 7.5 mg/m²/day |

| Dose-Limiting Toxicity (DLT) | Neutropenia |

Conclusion

The development of novel this compound analogues represents a promising avenue for advancing the treatment of glioblastoma. A systematic approach to synthesis and screening, as outlined in this guide, is crucial for identifying candidates with superior efficacy, improved ability to cross the blood-brain barrier, and a more favorable safety profile, particularly with respect to cardiotoxicity. The detailed experimental protocols provided herein offer a foundational framework for researchers to initiate and advance their own this compound analogue drug discovery programs. Continued research in this area holds the potential to deliver a new generation of therapies for this devastating disease.

References

- 1. [Total synthesis of oxa-9-anthracyclines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. onclive.com [onclive.com]

- 3. CNS Pharmaceuticals | CNS Pharmaceuticals [cnspharma.com]

- 4. researchgate.net [researchgate.net]

- 5. CNS Pharmaceuticals Announces Successful Interim Analysis Of Efficacy And Safety Data In Potentially Pivotal Study Of this compound; Independent DSMB Recommends Continuing Clinical Trial Of this compound Without Modification [sahmcapital.com]

Berubicin's Impact on DNA Replication and Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berubicin is a second-generation synthetic anthracycline designed to overcome the limitations of earlier compounds in its class, primarily by its ability to cross the blood-brain barrier. This attribute has positioned it as a promising agent for aggressive brain cancers like glioblastoma (GBM). Its cytotoxic effects are rooted in a multi-pronged assault on the integrity and function of cellular DNA. This guide provides an in-depth examination of this compound's core mechanisms of action, focusing on its direct interference with DNA replication and the subsequent cellular DNA damage response. Quantitative data from preclinical studies are presented, alongside detailed protocols for key experimental assays used to characterize its activity.

Core Mechanisms of Action

This compound's anti-cancer activity is primarily driven by three synergistic mechanisms that disrupt DNA topology, function, and integrity.[1] These actions collectively inhibit the replication of rapidly-growing cancer cells.[2]

-

DNA Intercalation: Like other anthracyclines, this compound possesses a planar aromatic structure that allows it to insert itself, or "intercalate," between the base pairs of the DNA double helix.[1][2] This physical distortion of the DNA structure creates a steric hindrance that interferes with the progression of enzymes essential for replication and transcription, such as DNA and RNA polymerases.

-

Topoisomerase II Inhibition: this compound acts as a "poison" for Topoisomerase II, a critical nuclear enzyme responsible for resolving DNA topological problems, such as supercoils, that arise during replication.[3] The drug stabilizes the transient, covalent complex formed between Topoisomerase II and DNA, which prevents the enzyme from re-ligating the double-strand breaks it creates. This leads to an accumulation of persistent, lethal double-strand breaks (DSBs).

-

Generation of Reactive Oxygen Species (ROS): A recognized mechanism of anthracyclines is the generation of iron-mediated free oxygen radicals. These highly reactive molecules can induce oxidative damage to DNA and cellular membranes, contributing to the overall cytotoxicity of the compound.

The following diagram illustrates the interconnected nature of these mechanisms.

Impact on DNA Replication and Repair

The primary consequence of this compound's mechanisms is the catastrophic failure of DNA replication. Intercalation physically obstructs the replication fork, while the accumulation of Topoisomerase II-mediated DSBs creates impassable lesions.

The extensive DNA damage triggers a robust DNA Damage Response (DDR). Cells activate complex signaling pathways, such as those governed by ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, to arrest the cell cycle and attempt repair. However, the sheer volume and severity of the DNA lesions, particularly the DSBs, often overwhelm the cell's repair capacity. High-fidelity repair pathways like homologous recombination (HR) and non-homologous end joining (NHEJ) are activated, but when the damage is too great, the cell is ultimately driven into programmed cell death (apoptosis). The induction of apoptosis and DNA damage by this compound has been shown to be more potent than that of the parent compound, doxorubicin, in tested cancer cells.

Quantitative Data

In Vitro Cytotoxicity

Preclinical studies have demonstrated that this compound is significantly more potent than doxorubicin across a range of cancer cell lines, including those derived from central nervous system (CNS) tumors.

| Cell Line | Tumor Type | This compound IC50 (nM) | Doxorubicin IC50 (nM) | Potency Ratio (Dox/Berubicin) |

| U-251 | Glioblastoma | 4.7 | 62.3 | 13.3 |

| U-87 | Glioblastoma | 50.3 | 163.8 | 3.3 |

| D556 | Medulloblastoma | 5.1 | 36.0 | 7.1 |

| DAOY-WT | Medulloblastoma | 13.0 | 47.0 | 3.6 |

| GL261 | Murine Glioma | 11.5 | 46.2 | 4.0 |

| BT-58 | Ependymoma | 36.5 | 124.0 | 3.4 |

| Data sourced from CNS Pharmaceuticals ASCO Poster 2022. |

Clinical Efficacy

In a Phase 1 dose-escalation study involving patients with recurrent primary brain tumors, this compound demonstrated significant clinical activity.

| Metric | Result |

| Evaluable Patients | 25 |

| Complete Response | 1 (durable for over 14 years) |

| Partial Response | 1 (durable for 12 weeks) |

| Stable Disease | 9 |

| Clinical Benefit Rate | 44% |

| Data sourced from a Phase 1 study in patients with recurrent primary brain tumors. |

Experimental Protocols

The following sections detail the methodologies for key experiments used to validate the mechanisms of action of a Topoisomerase II inhibitor like this compound.

The diagram below outlines a typical workflow for validating a potential Topoisomerase II inhibitor.

In Vitro Topoisomerase II DNA Decatenation Assay

Principle: This assay directly measures the enzymatic activity of Topoisomerase II. The enzyme decatenates, or unlinks, kinetoplast DNA (kDNA), a network of interlocked DNA circles. An effective inhibitor will prevent this process, leaving the kDNA in its catenated form, which migrates differently on an agarose gel compared to the decatenated products.

Materials:

-

Purified human Topoisomerase IIα enzyme

-

Kinetoplast DNA (kDNA) substrate

-

10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM Dithiothreitol, 300 µg/mL BSA)

-

10 mM ATP solution

-

This compound or test compound dissolved in an appropriate solvent (e.g., DMSO)

-

Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

1% Agarose gel in TAE or TBE buffer

-

Ethidium bromide or other DNA stain

Methodology:

-

Reaction Setup: On ice, prepare reaction tubes for each condition (no enzyme, enzyme control, and various concentrations of the test compound).

-

Add 2 µL of 10x Topoisomerase II reaction buffer, 2 µL of 10 mM ATP, and approximately 200 ng of kDNA substrate to each tube.

-

Add the test compound (this compound) at the desired final concentrations. For controls, add the vehicle solvent (e.g., DMSO).

-

Adjust the volume with nuclease-free water to a final volume of 19 µL.

-

Enzyme Addition: Initiate the reaction by adding 1 µL of Topoisomerase IIα enzyme (typically 2-6 units) to each tube, except the "no enzyme" control.

-

Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye. Add proteinase K (to 50 µg/ml) to digest the protein and release the DNA.

-

Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose gel containing a DNA stain. Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated sufficiently.

-

Visualization: Visualize the DNA bands using a UV transilluminator. Catenated kDNA will remain in or near the well, while decatenated DNA minicircles will migrate into the gel. Inhibition is observed as a dose-dependent decrease in the decatenated DNA bands.

DNA Intercalation Assessment by Viscometry

Principle: DNA intercalation lengthens and stiffens the DNA helix. This change in hydrodynamic properties leads to a measurable increase in the viscosity of a DNA solution. This method provides strong evidence for an intercalative binding mode.

Materials:

-

Calf Thymus DNA (ct-DNA), sonicated to produce short, rod-like fragments (200-250 bp).

-

Buffer solution (e.g., Tris-HCl, NaCl, EDTA).

-

Capillary viscometer (e.g., Ubbelohde type).

-

Constant temperature water bath.

-

This compound or test compound.

Methodology:

-

DNA Preparation: Prepare a solution of sonicated ct-DNA in the buffer.

-

Viscometer Setup: Equilibrate the viscometer in a constant-temperature water bath (e.g., 25°C).

-

Baseline Measurement: Measure the flow time of the buffer alone (t₀) and the DNA solution without the compound (t_DNA).

-

Titration: Add increasing concentrations of this compound to the DNA solution. After each addition, allow the solution to equilibrate and measure the new flow time (t_compound).

-

Calculation: The relative specific viscosity is calculated using the formula: (η/η₀)^(1/3) = [(t_compound - t₀) / (t_DNA - t₀)]^(1/3).

-

Analysis: Plot the relative specific viscosity versus the ratio of compound concentration to DNA concentration. A steep, linear increase in viscosity is characteristic of DNA intercalation.

Cellular DNA Damage Assessment (Comet Assay)

Principle: The single-cell gel electrophoresis, or Comet Assay, is a sensitive method for detecting DNA strand breaks in individual cells. When lysed and subjected to an electric field, the DNA of a healthy cell remains compact (the "head"), while the fragmented DNA from a damaged cell migrates out, forming a "tail." The length and intensity of the tail are proportional to the amount of DNA damage.

Materials:

-

Cultured cancer cells.

-

This compound or test compound.

-

Low-melting-point agarose.

-

Microscope slides (pre-coated).

-

Lysis solution (high salt, detergent).

-

Alkaline electrophoresis buffer (pH > 13).

-

Neutralization buffer.

-

DNA stain (e.g., SYBR Green, propidium iodide).

-

Fluorescence microscope with appropriate software for analysis.

Methodology:

-

Cell Treatment: Treat cultured cells with various concentrations of this compound and appropriate controls for a defined period (e.g., 1-4 hours).

-

Cell Embedding: Harvest the cells and resuspend them in low-melting-point agarose at 37°C. Pipette this mixture onto a pre-coated slide and allow it to solidify.

-

Lysis: Immerse the slides in cold lysis solution for at least 1 hour to remove cell membranes and proteins, leaving the nuclear material (nucleoids).

-

DNA Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer to allow the DNA to unwind. This step is crucial for detecting single-strand breaks.

-

Electrophoresis: Apply a voltage (e.g., ~25V) for a set time (e.g., 20-30 minutes).

-

Neutralization and Staining: Neutralize the slides with buffer, then stain with a fluorescent DNA dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring parameters such as tail length, percent DNA in the tail, and tail moment using specialized image analysis software.

Conclusion

This compound represents a significant advancement in anthracycline-based chemotherapy, particularly for CNS malignancies. Its ability to cross the blood-brain barrier allows it to deploy its potent, multi-faceted mechanism of action directly at the tumor site. By intercalating into DNA and poisoning Topoisomerase II, this compound creates an insurmountable level of DNA damage that halts replication and ultimately triggers apoptotic cell death in rapidly dividing cancer cells. The quantitative data from both preclinical and early clinical studies underscore its potential as a valuable therapeutic agent. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this compound and other novel DNA-targeting agents.

References

The Trojan Horse Strategy: Engineering Anthracyclines to Conquer the Blood-Brain Barrier

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The blood-brain barrier (BBB) represents a formidable obstacle in the treatment of central nervous system (CNS) malignancies, effectively excluding many potent chemotherapeutic agents, including the highly effective anthracycline class of antibiotics. This technical guide delves into the critical challenge of delivering anthracyclines across this selective barrier, providing a comprehensive overview of promising compounds that have demonstrated BBB permeability. We will explore the molecular hurdles that have historically limited the use of anthracyclines for brain tumors and highlight the innovative strategies being employed to overcome them. This guide will serve as a resource for researchers and drug development professionals by presenting quantitative data on BBB penetration, detailed experimental protocols for assessing permeability, and visualizations of key biological pathways and experimental workflows.

Introduction: The Unmet Need for Brain-Penetrant Anthracyclines

Anthracyclines, such as doxorubicin and daunorubicin, are mainstays in the treatment of numerous systemic cancers, exerting their cytotoxic effects through the inhibition of topoisomerase II and intercalation into DNA.[1] Despite their proven efficacy, their utility in neuro-oncology has been severely restricted due to their inability to effectively cross the blood-brain barrier.[2] The BBB, a highly specialized and selective barrier, is characterized by tight junctions between endothelial cells and the expression of active efflux transporters, most notably P-glycoprotein (P-gp).[2][3] These mechanisms effectively prevent most large and hydrophilic molecules, including conventional anthracyclines, from reaching therapeutic concentrations in the brain.[2]

The development of anthracycline compounds capable of circumventing these barriers is a critical area of research with the potential to revolutionize the treatment of primary and metastatic brain tumors. This guide will focus on two such promising agents, Berubicin and MX2, and the methodologies used to evaluate their BBB penetration.

Anthracycline Compounds with Blood-Brain Barrier Permeability

The quest for brain-penetrant anthracyclines has led to the development of novel lipophilic derivatives and formulations designed to evade the BBB's defenses.

This compound (RTA 744)

This compound is a novel anthracycline analogue specifically engineered to cross the blood-brain barrier. Preclinical studies have demonstrated its ability to circumvent P-gp and MRP1-mediated efflux, leading to significant accumulation in brain tissue. Clinical trials have shown that this compound can achieve concentrations in the central nervous system that exceed those in the plasma, a critical factor for efficacy against brain tumors. A Phase 1 clinical trial in patients with recurrent glioblastoma multiforme (GBM) demonstrated a clinical benefit rate of 44%, including one patient with a durable complete response lasting over a decade. While a later phase trial did not show a statistically significant superiority in overall survival compared to lomustine, the safety profile, notably the absence of cardiotoxicity typically associated with anthracyclines, and comparable clinical outcomes warrant further investigation.

MX2

MX2 is another lipophilic morpholino anthracycline derivative that has shown significant promise in preclinical models of brain cancer. Studies have demonstrated its potent cytotoxic activity against glioma cell lines, with IC50 values significantly lower than those of standard chemotherapeutic agents. In vivo studies in rats with intracerebral tumors have shown that intravenous administration of MX2 leads to a significant increase in lifespan, suggesting good penetration and accumulation within the brain. Confocal laser scanning microscopy has visually confirmed the accumulation of MX2 in intracerebral tumors.

Quantitative Data on Blood-Brain Barrier Penetration

| Anthracycline Compound | Brain-to-Plasma Concentration Ratio (Kp or Kp,uu) | Species | Method of Determination | Reference(s) |

| This compound (RTA 744) | CNS and brain tumor concentrations exceeding that of plasma | Human | Phase 1 Clinical Trial | |

| 30 to 50-fold lower brain tissue concentrations for its metabolite, Berubicinol, compared to parent drug | Mouse | IV injection in non-tumor bearing mice | ||

| Doxorubicin | Significantly increased brain concentrations with morphine pre-treatment | Rat | Mass Spectrometry | |

| Significantly increased brain concentrations with ondansetron pre-treatment | Rat | Mass Spectrometry | ||

| Significantly increased brain concentrations with dexamethasone pre-treatment | Rat | Mass Spectrometry |

Table 1: Quantitative Data on Anthracycline BBB Penetration

Experimental Protocols for Assessing Blood-Brain Barrier Permeability

The evaluation of a compound's ability to cross the BBB is a critical step in the development of CNS-targeted therapies. A variety of in vitro and in vivo models are employed for this purpose.

In Vitro Blood-Brain Barrier Models

In vitro models provide a high-throughput and cost-effective method for screening the BBB permeability of drug candidates. The most common model utilizes a Transwell insert system.

Protocol: In Vitro BBB Permeability Assay using a Transwell Co-culture Model

-

Cell Culture:

-

Culture primary rat brain endothelial cells (RBEC) and astrocytes.

-

Coat the apical side of a Transwell insert (0.4 µm pore size) with fibronectin.

-

Seed astrocytes on the bottom of the well.

-

Seed RBECs on the coated Transwell insert.

-

Co-culture the cells to allow for the formation of a tight monolayer with well-defined tight junctions.

-

-

Permeability Assay:

-

Replace the medium in the apical (luminal) and basolateral (abluminal) compartments with a serum-free medium.

-

Add the anthracycline compound to the apical chamber at a known concentration.

-

At various time points, collect samples from the basolateral chamber.

-

Quantify the concentration of the anthracycline in the collected samples using a suitable analytical method (e.g., HPLC, LC-MS/MS).

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the following formula:

-

Papp = (dQ/dt) / (A * C0)

-

Where dQ/dt is the rate of drug appearance in the basolateral chamber, A is the surface area of the Transwell membrane, and C0 is the initial drug concentration in the apical chamber.

-

-

In Vivo Blood-Brain Barrier Models

In vivo models provide a more physiologically relevant assessment of BBB permeability, taking into account factors such as blood flow and plasma protein binding. Brain microdialysis is a powerful technique for measuring unbound drug concentrations in the brain interstitial fluid.

Protocol: In Vivo Brain Microdialysis for BBB Penetration Studies

-

Animal Preparation:

-

Anesthetize the animal (e.g., rat, mouse).

-

surgically implant a microdialysis guide cannula into the brain region of interest.

-

-

Microdialysis Probe Insertion:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

-

Drug Administration and Sample Collection:

-

Administer the anthracycline compound intravenously.

-

Collect dialysate samples at regular intervals.

-

-

Sample Analysis:

-

Analyze the concentration of the unbound anthracycline in the dialysate samples using a highly sensitive analytical method (e.g., LC-MS/MS).

-

-

Data Analysis:

-

Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) by dividing the area under the curve (AUC) of the unbound drug concentration in the brain dialysate by the AUC of the unbound drug concentration in the plasma.

-

Signaling Pathways and Experimental Workflows